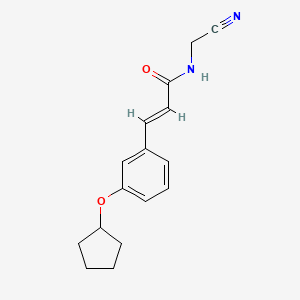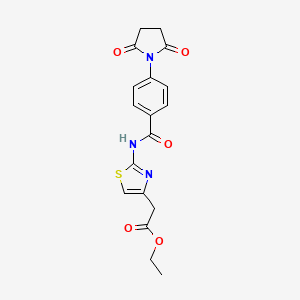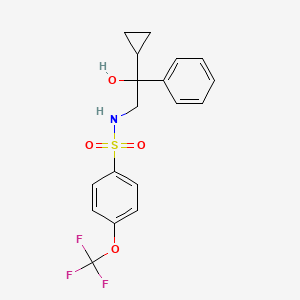![molecular formula C16H15NO3S B2616460 methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate CAS No. 339017-17-3](/img/structure/B2616460.png)
methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular weight of this compound is 301.37 . The IUPAC name is methyl 3- { [ (1Z)-3-oxo-2-phenyl-1-butenyl]amino}-2-thiophenecarboxylate . The InChI code is 1S/C16H15NO3S/c1-11(18)13(12-6-4-3-5-7-12)10-17-14-8-9-21-15(14)16(19)20-2/h3-10,17H,1-2H3/b13-10+ .Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties are not provided in the search results.作用機序
The exact mechanism of action of MOTC is not fully understood. However, several studies have suggested that it exerts its biological activities by inducing apoptosis, inhibiting cell proliferation, and causing cell cycle arrest. It has also been suggested that MOTC may act by inhibiting certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
MOTC has been shown to exhibit several biochemical and physiological effects. It has been reported to induce DNA damage, increase reactive oxygen species (ROS) production, and inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). Additionally, MOTC has been shown to modulate various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cancer cell growth and proliferation.
実験室実験の利点と制限
MOTC has several advantages as a potential drug candidate. It exhibits potent biological activities against various diseases and has low toxicity. Additionally, it is relatively easy to synthesize and can be produced in large quantities. However, there are several limitations associated with MOTC. It has poor solubility in water, which may limit its effectiveness in vivo. Additionally, its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
将来の方向性
There are several future directions for the study of MOTC. Further research is needed to elucidate its exact mechanism of action and to identify its molecular targets. Additionally, studies are needed to investigate its effectiveness in vivo and to determine its pharmacokinetic and pharmacodynamic properties. Furthermore, the development of novel formulations and delivery systems may improve its solubility and efficacy. Finally, studies are needed to investigate its potential use in combination with other drugs for the treatment of various diseases.
合成法
MOTC can be synthesized through a multi-step reaction starting from 2-thiophenecarboxylic acid. The synthesis method involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. The resulting product is then reacted with methyl 3-aminocrotonate in the presence of triethylamine to yield methyl 3-(2-thiophenecarbonyl)acrylate. This intermediate product is then reacted with hydrazine hydrate to form methyl 3-(2-thiophenecarbonyl)hydrazinecarboxylate. Finally, the reaction of this intermediate with phenylacetaldehyde in the presence of acetic acid and acetic anhydride yields MOTC.
科学的研究の応用
MOTC has been extensively studied for its potential biological activities. Several studies have shown that MOTC exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, MOTC has been reported to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Safety and Hazards
特性
IUPAC Name |
methyl 3-[[(Z)-3-oxo-2-phenylbut-1-enyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-11(18)13(12-6-4-3-5-7-12)10-17-14-8-9-21-15(14)16(19)20-2/h3-10,17H,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPMSTVWVFPFMC-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=C(SC=C1)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\NC1=C(SC=C1)C(=O)OC)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2616378.png)

![Ethyl 2-[1-(aminomethyl)-3-methylcyclopentyl]acetate](/img/structure/B2616383.png)
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2616385.png)

![3-((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2616388.png)
![1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2616389.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2616391.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2616392.png)
![1-allyl-2-(m-tolyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2616393.png)

![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2616395.png)
![3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrobromide](/img/structure/B2616398.png)